(R)-ranolazine
Descripción general
Descripción
Ranolazine, also known as (R)-ranolazine, is a piperazine-based anti-anginal drug developed by Gilead Sciences. It is a unique anti-anginal drug that has been approved by the United States Food and Drug Administration (FDA) as a treatment for chronic angina. Ranolazine is a novel agent that has been shown to reduce angina symptoms and improve exercise tolerance in patients with chronic angina. It works by improving the efficiency of energy metabolism in the heart, which reduces ischemia-induced angina symptoms.
Aplicaciones Científicas De Investigación
1. Electrochemical Sensing
Ranolazine is extensively used in patients with chronic angina and its measurement is crucial in clinical environments for ensuring adequate drug levels and understanding its redox mechanism. A study by Ansari et al. (2019) developed a voltammetric approach for determining Ranolazine levels using a glassy carbon electrode fabricated with tungsten oxide decorated graphene nanocomposite. This method is significant for drug quality control and clinical analysis.
2. Glyco-metabolic Effects
Ranolazine, in addition to its primary use for treating angina, shows potential in treating glyco-metabolic disorders. Caminiti et al. (2018) observed that Ranolazine significantly improves glycemic control in diabetic patients with coronary heart disease. It may reduce glycated hemoglobin and fasting serum glucose levels, suggesting a multifaceted role in medical treatment.
3. Cardiac Effects
Ranolazine has been observed to affect cardiac late sodium current and inhibit the rapid delayed rectifier potassium current, potentially improving diastolic indices and offering anti-ischemic and antiarrhythmic effects. Studies by Assadi et al. (2015) and Savarese et al. (2013) provide insights into its role in managing chronic angina and potential in treating atrial arrhythmias and chronic heart failure.
4. Neuroprotective Effects
Ranolazine's potential as a neuroprotective drug has been explored, particularly in its effects on astrocytes and neurons. Aldasoro et al. (2016) studied its impact on rat astrocytes and neurons in primary culture, observing increased cell viability and proliferation in astrocytes, along with reduced cell death and inflammatory markers.
5. Combination Therapy for Atrial Fibrillation
In combination with other drugs like amiodarone, Ranolazine shows efficacy in treating atrial fibrillation. A study by Fragakis et al. (2012) demonstrated that the combination of Ranolazine and amiodarone was more effective than amiodarone alone in converting recent-onset atrial fibrillation, highlighting its synergistic potential in cardiac arrhythmia treatment.
6. Pharmacokinetics
Understanding the pharmacokinetics of Ranolazine is crucial for its effective and safe use. Jerling (2006) provides a comprehensive analysis of Ranolazine's absorption, distribution, metabolism, and excretion patterns, which is vital for optimizing its therapeutic use and managing drug interactions.
7. Antiarrhythmic Actions
Ranolazine's antiarrhythmic actions have been a focus of several studies. Antzelevitch et al. (2011) explored its electrophysiological mechanisms, revealing its efficacy in suppressing arrhythmias in both ventricles and atria, which may be primarily through the inhibition of late sodium channels.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[(2R)-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLMZUWKNUAPSZ-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C[C@H](COC3=CC=CC=C3OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (R)-ranolazine interact with its target and what are the downstream effects in the context of ischemia/reperfusion injury?
A1: this compound primarily targets the late sodium current (late INa) in cardiomyocytes. [] During ischemia/reperfusion (I/R) injury, late INa is enhanced, contributing to arrhythmias. This compound inhibits this enhanced late INa, [] thereby reducing the incidence of severe ventricular arrhythmias. Additionally, the research shows that both pre-treatment and delayed treatment with this compound can preserve the expression level of Nav1.5, the primary sodium channel in cardiomyocytes, and prevent its abnormal redistribution within the cell membrane, further contributing to its antiarrhythmic effect. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.